(S)-1-(3-methoxyphenyl)ethanol
Overview
Description
“(S)-1-(3-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .
Synthesis Analysis
The synthesis of “(S)-1-(3-methoxyphenyl)ethanol” can be achieved through the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process involves the use of carbonyl reductases, which can convert 1a to (S)-1b . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .
Molecular Structure Analysis
The molecular structure of “(S)-1-(3-methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) attached to the third carbon atom and an ethanol group attached to the first carbon atom .
Scientific Research Applications
Biofuel Production and Engine Performance
Bio-alcohols, including (S)-1-(3-methoxyphenyl)ethanol, have been explored for their potential as alternative fuels to reduce exhaust emissions from spark-ignition (SI) engines. Research indicates that ethanol-gasoline blends show benefits in terms of exhaust emissions, engine power, and torque output, particularly at low engine speeds. These blends demonstrate the potential of bio-alcohols to create significant changes in combustion systems, which in turn can affect engine performance and emissions (Yusuf & Inambao, 2018).
Hydrogen Production from Ethanol Reforming
The reforming of bio-ethanol, such as (S)-1-(3-methoxyphenyl)ethanol, presents a promising method for hydrogen production from renewable resources. Catalysts, particularly Rh and Ni, play a crucial role in this process, with certain supports like MgO and CeO2 enhancing the catalyst activity and stability. This research outlines the potential of ethanol reforming in generating hydrogen, which could be instrumental for future fuel cell applications (Ni, Leung, & Leung, 2007).
Environmental and Health Impacts
Studies on the environmental and health impacts of ethanol and its derivatives, including (S)-1-(3-methoxyphenyl)ethanol, highlight the complex interactions these substances have within biological systems. Ethanol's role as a reinforcer in non-human primates, for example, provides insights into its potential impacts on behavior and addiction mechanisms. Research in this area underscores the importance of understanding the biochemical pathways affected by ethanol to develop effective treatments and interventions (Meisch & Stewart, 1994).
Ethanol in Traditional Chinese Medicine
Ethanol precipitation is a crucial process in the purification of Chinese medicine concentrates, including those involving (S)-1-(3-methoxyphenyl)ethanol. This method's effectiveness in purifying bioactive components underscores the intersection between traditional practices and modern scientific research, offering pathways to enhance the quality control and efficacy of traditional Chinese medicines (Tai et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(3-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-methoxyphenyl)ethanol | |
CAS RN |
129940-69-8 | |
Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129940698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-(3-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK19T286L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.